molecular formula C12H7NO2S B12814972 6-Sulfanylbenzo[de]isoquinoline-1,3-dione CAS No. 781-18-0

6-Sulfanylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B12814972
CAS No.: 781-18-0
M. Wt: 229.26 g/mol
InChI Key: LDZKHMPZEWJCSJ-UHFFFAOYSA-N
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Description

6-Sulfanylbenzo[de]isoquinoline-1,3-dione is a heterocyclic compound that features a sulfanyl group attached to a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sulfanylbenzo[de]isoquinoline-1,3-dione typically involves the introduction of a sulfanyl group into the benzo[de]isoquinoline-1,3-dione framework. One common method is the nucleophilic substitution reaction where a suitable thiol reacts with a halogenated benzo[de]isoquinoline-1,3-dione precursor. For example, the reaction of 6-bromobenzo[de]isoquinoline-1,3-dione with thiourea under basic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylbenzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzo[de]isoquinoline core or the sulfanyl group.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfanyl group under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzo[de]isoquinoline derivatives.

    Substitution: Various functionalized benzo[de]isoquin

Properties

CAS No.

781-18-0

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

6-sulfanylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C12H7NO2S/c14-11-7-3-1-2-6-9(16)5-4-8(10(6)7)12(15)13-11/h1-5,16H,(H,13,14,15)

InChI Key

LDZKHMPZEWJCSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)S

Origin of Product

United States

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